molecular formula C10H11BrClNO B1339712 2-bromo-N-(4-chlorophenyl)butanamide CAS No. 90841-17-1

2-bromo-N-(4-chlorophenyl)butanamide

Cat. No.: B1339712
CAS No.: 90841-17-1
M. Wt: 276.56 g/mol
InChI Key: VMUDHGWIJGIWSI-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Chemistry

Halogenated amides are a class of compounds that feature prominently in medicinal chemistry and drug discovery. The incorporation of halogen atoms—such as bromine and chlorine—into organic molecules is a widely used strategy to modulate their physicochemical and biological properties. researchgate.netacs.org Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgacs.org The presence of both a bromine atom on the aliphatic chain and a chlorine atom on the aromatic ring of 2-bromo-N-(4-chlorophenyl)butanamide suggests its potential for unique biological interactions.

The amide bond itself is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins. rsc.org The synthesis and reactivity of amides are subjects of continuous research. Halogenation, specifically, is a key tool for medicinal chemists to pre-functionalize molecules for further diversification or to enhance therapeutic properties. researchgate.net The study of related halogenated N-aromatic amides, such as 2-bromo-N-(2-chlorophenyl)acetamide, provides insights into how the conformation and electronic properties of these molecules are influenced by the type and position of halogen substituents. researchgate.net These structural features can dictate intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition in biological systems. acs.org

Significance of Butanamide Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry Research

The butanamide core structure is a versatile scaffold found in a variety of biologically active compounds. Butanamide derivatives have been investigated for a range of pharmacological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai They often serve as key intermediates or building blocks for the synthesis of more complex molecules with pharmaceutical or agricultural relevance. ontosight.ai

For example, the synthesis of 2-aminobutanamide (B112745) is a critical step in the production of certain pharmaceuticals, highlighting the industrial importance of functionalized butanamide structures. google.comgoogle.com Research into related N-phenylacetamide derivatives, which share the core feature of an aromatic group linked to an amide, has led to the development of compounds with antibacterial activity. irejournals.com The specific arrangement of the butanamide scaffold in this compound provides a framework that can be systematically modified to explore structure-activity relationships, a fundamental practice in drug design. The combination of the butanamide scaffold with specific halogenation patterns creates a chemical space that continues to be explored for novel therapeutic agents.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDHGWIJGIWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290123
Record name 2-Bromo-N-(4-chlorophenyl)butanamide
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Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90841-17-1
Record name 2-Bromo-N-(4-chlorophenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90841-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-chlorophenyl)butanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Advanced Structural Elucidation of 2 Bromo N 4 Chlorophenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of 2-bromo-N-(4-chlorophenyl)butanamide is expected to display distinct signals corresponding to the protons in the aliphatic butanamide chain and the aromatic 4-chlorophenyl ring.

Aryl Moiety: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the chlorine atom (H-3' and H-5') and the protons ortho to the amide nitrogen (H-2' and H-6') will have slightly different chemical environments. The electron-withdrawing nature of the chlorine atom and the amide group will deshield these protons, shifting them downfield.

Amide Proton (N-H): A broad singlet is anticipated for the amide proton, typically appearing in the downfield region (δ 8.0-9.5 ppm). Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Butanamide Moiety:

Alpha-Proton (α-CH): The proton on the carbon adjacent to the carbonyl group and bearing the bromine atom is expected to be significantly deshielded, appearing as a triplet around δ 4.2-4.6 ppm. The splitting into a triplet is due to coupling with the two adjacent protons of the methylene (B1212753) (β-CH₂) group.

Beta-Protons (β-CH₂): This methylene group will be observed as a sextet or multiplet in the range of δ 2.0-2.4 ppm, resulting from coupling to the α-CH proton and the terminal methyl (γ-CH₃) protons.

Gamma-Protons (γ-CH₃): The terminal methyl group will appear as a triplet in the upfield region, likely around δ 1.0-1.2 ppm, due to coupling with the β-CH₂ protons.

Interactive Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
N-H8.0 - 9.5Broad Singlet
H-2', H-6'7.4 - 7.7Doublet
H-3', H-5'7.2 - 7.4Doublet
α-CH4.2 - 4.6Triplet
β-CH₂2.0 - 2.4Multiplet
γ-CH₃1.0 - 1.2Triplet

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-175 ppm.

Aryl Carbons: The 4-chlorophenyl ring will show four distinct signals. The carbon bearing the amide group (C-1') and the carbon bearing the chlorine atom (C-4') will appear as quaternary signals. Their shifts will be influenced by the substituent effects; C-1' is expected around δ 137-139 ppm and C-4' around δ 128-130 ppm. The protonated carbons (C-2'/C-6' and C-3'/C-5') will appear in the typical aromatic region of δ 120-130 ppm.

Aliphatic Carbons: The carbon atom attached to the bromine (α-C) will be deshielded and is predicted to appear around δ 50-60 ppm. The β-carbon and γ-carbon will be found further upfield, at approximately δ 25-35 ppm and δ 10-15 ppm, respectively.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C-1'137 - 139
C-4'128 - 130
C-2', C-6'120 - 125
C-3', C-5'128 - 130
α-C50 - 60
β-C25 - 35
γ-C10 - 15

To confirm the assignments made in 1D NMR, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the α-CH with the β-CH₂ protons, and the β-CH₂ protons with the γ-CH₃ protons, confirming the butanamide chain's integrity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the butanamide chain and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include the N-H proton to the C=O and C-1' carbons, and the α-CH proton to the C=O and β-C carbons, which would firmly establish the connectivity between the aryl ring, the amide linkage, and the bromo-butanamide chain.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

N-H Stretch: A sharp to medium absorption band is expected in the region of 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. libretexts.org

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching on the phenyl ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹) will be present due to the C-H stretching vibrations of the butanamide chain.

Amide I Band (C=O Stretch): A very strong and sharp absorption is predicted in the range of 1680-1650 cm⁻¹. This is one of the most characteristic bands for amides. acs.orgspcmc.ac.in

Amide II Band (N-H Bend and C-N Stretch): A strong band is expected between 1560-1530 cm⁻¹, arising from a combination of N-H bending and C-N stretching vibrations. acs.orgspcmc.ac.in

Aromatic C=C Bending: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the skeletal vibrations of the aromatic ring.

C-Cl Stretch: A strong band in the fingerprint region, typically around 750-700 cm⁻¹, can be attributed to the C-Cl stretching vibration.

C-Br Stretch: A strong absorption in the lower frequency region of the fingerprint region, typically 650-550 cm⁻¹, is characteristic of the C-Br stretch.

Interactive Table: Predicted IR Absorption Frequencies

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
N-HStretch3300 - 3250Medium
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch2960 - 2850Medium
C=O (Amide I)Stretch1680 - 1650Strong
N-H / C-N (Amide II)Bend / Stretch1560 - 1530Strong
Aromatic C=CBend1600 - 1450Medium-Weak
C-ClStretch750 - 700Strong
C-BrStretch650 - 550Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation.

Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₁BrClNO. The presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a complex isotopic cluster for the molecular ion peak. youtube.comsavemyexams.com The most abundant peaks in this cluster would be expected at m/z values corresponding to [C₁₀H₁₁⁷⁹Br³⁵ClNO]⁺, [C₁₀H₁₁⁸¹Br³⁵ClNO]⁺, [C₁₀H₁₁⁷⁹Br³⁷ClNO]⁺, and [C₁₀H₁₁⁸¹Br³⁷ClNO]⁺.

Fragmentation Pattern: Electron impact ionization would likely induce fragmentation. Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon is common for amides and can lead to the formation of a [M - C₃H₆Br]⁺ fragment.

Amide Bond Cleavage: Scission of the C(O)-N bond could generate ions corresponding to the 4-chloroaniline (B138754) radical cation ([C₆H₅ClN]⁺˙) or the 2-bromobutanoyl cation ([C₄H₆BrO]⁺). libretexts.org

Loss of Halogens: Fragmentation involving the loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would also be expected. docbrown.info

Interactive Table: Predicted Mass Spectrometry Fragments

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₁₀H₁₁BrClNO]⁺~275/277/279/281
[M - Br]⁺[C₁₀H₁₁ClNO]⁺~196/198
[C₆H₅ClN]⁺˙4-chloroaniline fragment~126/128
[C₄H₆BrO]⁺2-bromobutanoyl fragment~150/152

X-ray Diffraction Studies for Crystalline Solid-State Structures

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise data on:

Molecular Conformation: It would determine the exact three-dimensional arrangement of the atoms, including the torsion angles between the aromatic ring and the amide plane, and along the butanamide chain. Studies on similar N-aryl amides have shown that the aryl rings are often significantly twisted with respect to the amide plane. iucr.org

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-Cl, C-Br) and bond angles would be obtained, confirming the expected geometry and identifying any structural strain.

Supramolecular Assembly: The analysis would reveal how the molecules pack in the crystal lattice. A key feature would likely be intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, often leading to the formation of chains or dimeric structures. iucr.orgmdpi.com These interactions are critical in determining the physical properties of the solid.

Advanced Spectroscopic Techniques for Ligand-Metal Coordination Complexes of Amides

The formation of a coordination complex between a metal ion and an amide ligand like this compound can be probed using several powerful spectroscopic methods. These techniques are sensitive to changes in the electronic environment of the metal ion and the vibrational modes of the ligand upon coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying metal complexes that contain one or more unpaired electrons. It is particularly powerful for characterizing complexes of transition metals such as copper(II), iron(III), and manganese(II). The technique provides detailed information about the oxidation state of the metal, the geometry of the coordination site, and the nature of the atoms bound to the metal. mdpi.comnih.gov

For a paramagnetic metal ion, such as Cu(II) (a d⁹ system), the interaction of the unpaired electron with an external magnetic field gives rise to an EPR spectrum. The key parameters derived from an EPR spectrum are the g-tensor and the hyperfine coupling constant (A-tensor). ethz.ch

g-Tensor: The g-tensor values (gₓ, gᵧ, g₂) are sensitive to the local coordination environment of the metal ion. For Cu(II) complexes, an axial spectrum (gₓ = gᵧ = g⊥; g₂ = g∥) is often observed. A pattern where g∥ > g⊥ > 2.0023 is typically indicative of a d(x²-y²) ground state, which is common for tetragonally elongated octahedral or square pyramidal geometries. mdpi.com

Hyperfine Coupling (A-tensor): The interaction of the unpaired electron with the magnetic moment of the metal nucleus (e.g., ⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) splits the EPR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant (A), provides information about the covalency of the metal-ligand bond and the nature of the donor atoms.

In the context of a potential complex between this compound and a Cu(II) ion, EPR spectroscopy could determine whether coordination occurs through the amide oxygen or nitrogen, as different donor atoms would significantly alter the electronic environment of the copper center, leading to distinct g and A values.

Table 1: Illustrative EPR Parameters for Axially Symmetric Cu(II) Complexes with Amide-Type Ligands This table presents typical data from related compounds to illustrate the principles of EPR spectroscopy.

Complex Typeg∥g⊥A∥ (× 10⁻⁴ cm⁻¹)Coordination EnvironmentReference
Cu(Pya)₂(H₂O)(NO₃)2.2582.064174Tetragonally elongated octahedral mdpi.com
[Cu(Ina)₂(H₂O)₂(NO₃)₂]2.2812.059170Tetragonally elongated octahedral mdpi.com
Cu(II)-Hexaquo Complex2.402.08127Octahedral (Aquo ligands) ethz.ch

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule or complex. libretexts.org When a ligand like this compound coordinates to a transition metal ion, the electronic spectrum can change significantly, providing evidence of complex formation and information about the resulting electronic structure.

The spectrum of the free ligand typically shows absorptions in the UV region due to π → π* and n → π* transitions associated with its aromatic rings and carbonyl group. researchgate.net Upon coordination to a metal ion, several changes can be observed:

d-d Transitions: For transition metal complexes, new, often weaker, absorption bands may appear in the visible region. These bands arise from the excitation of electrons between d-orbitals of the metal center that have been split in energy by the ligand field. The energy and intensity of these d-d transitions are highly dependent on the geometry of the complex and the nature of the coordinating ligands. libretexts.org

Charge-Transfer (CT) Bands: More intense absorption bands, known as charge-transfer bands, can also appear. These result from the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). bpchalihacollege.org.in LMCT transitions are common when the ligand is easily oxidized and the metal is in a high oxidation state.

Shifts in Ligand-Based Transitions: The original π → π* and n → π* transitions of the ligand are often shifted to different wavelengths (a chromic shift) upon coordination. This shift is a direct consequence of the metal ion altering the energy levels of the ligand's orbitals. researchgate.net

By analyzing these spectral features, one can confirm the coordination of the amide ligand to the metal center and gain insights into the geometry and electronic properties of the resulting complex.

Table 2: Representative UV-Vis Absorption Data for Ligand and Metal Complexes This table presents typical data to illustrate the spectral shifts upon complexation.

Compound/Complexλₘₐₓ (nm)AssignmentReference
Amide-based Macrocyclic Ligand214-328π → π* and n → π* researchgate.net
[CrCl(NH₃)₅]²⁺~400 and ~575d-d transitions libretexts.org
Co(II) Macrocyclic ComplexShifted ligand bands + new d-d bandsLMCT and d-d transitions researchgate.net

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a form of vibrational spectroscopy that provides a detailed "fingerprint" of a molecule's vibrational modes. ksu.edu.sa It is complementary to infrared (IR) spectroscopy and is particularly useful for studying coordination compounds. The technique relies on the inelastic scattering of monochromatic light (Raman scattering), where the change in energy of the scattered photons corresponds to the vibrational energy levels of the molecule. ksu.edu.sa

When this compound coordinates to a metal ion, its vibrational spectrum, as observed by Raman spectroscopy, will exhibit distinct changes:

Shifts in Amide Bands: The characteristic amide vibrational bands (Amide I, II, III, etc.) are sensitive to coordination. The Amide I band (primarily C=O stretching, typically ~1630-1695 cm⁻¹) is particularly informative. researchgate.net If coordination occurs through the carbonyl oxygen, the C=O bond is weakened, leading to a decrease in the Amide I frequency. Conversely, coordination through the amide nitrogen can lead to more complex shifts.

Appearance of New Modes: New vibrational modes corresponding to the metal-ligand bonds (e.g., ν(Metal-Oxygen) or ν(Metal-Nitrogen)) will appear in the low-frequency region of the Raman spectrum (typically < 600 cm⁻¹). The position and intensity of these bands provide direct evidence of coordination and information on the strength of the metal-ligand bond. researchgate.net

Table 3: Typical Raman Vibrational Frequencies (cm⁻¹) for Amide Ligands and Metal Complexes This table presents representative data illustrating the vibrational shifts upon metal coordination.

Vibrational ModeTypical Frequency Range (cm⁻¹) in Free LigandExpected Shift upon CoordinationReference
Amide I (C=O stretch)1630 - 1695Decrease if coordinated via Oxygen researchgate.net
Amide II (N-H bend, C-N stretch)1470 - 1570Shift depends on coordination mode researchgate.net
Amide III (C-N stretch, N-H bend)1250 - 1350Shift depends on coordination mode researchgate.net
ν(Metal-Ligand)Not PresentAppears in low-frequency region (e.g., 200-600) researchgate.net

Computational Chemistry and Molecular Modeling of 2 Bromo N 4 Chlorophenyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.gov For 2-bromo-N-(4-chlorophenyl)butanamide, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.gov This process finds the lowest energy conformation of the molecule, which is crucial for all subsequent computational analyses. researchgate.net The energetic analysis would also yield key thermodynamic properties like the total energy, enthalpy, and Gibbs free energy of the molecule.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

Parameter Predicted Value
Total Energy Value in Hartrees
Dipole Moment Value in Debye
Key Bond Length (C=O) Value in Ångströms
Key Bond Angle (N-C=O) Value in Degrees
Key Dihedral Angle Value in Degrees

Note: This table is illustrative. Actual values would be generated from a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). numberanalytics.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests the molecule is more reactive. numberanalytics.com For this compound, FMO analysis would identify which parts of the molecule are most involved in electron donation and acceptance, guiding predictions about its reactive behavior. researchgate.net

Table 2: Illustrative FMO and Reactivity Descriptor Data

Parameter Definition Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO -
Ionization Potential (I) ≈ -EHOMO -
Electron Affinity (A) ≈ -ELUMO -
Chemical Hardness (η) (I - A) / 2 -

Note: This table represents the type of data generated from an FMO analysis.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. researchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites. mdpi.comchemrxiv.org The MEP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas show positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, an MEP analysis would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, and positive potential around the amide hydrogen, highlighting sites for potential intermolecular interactions like hydrogen bonding.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. unipd.itnih.gov This simulation helps to understand the binding mode and affinity. The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score (e.g., in kcal/mol). mdpi.com Such a study could, for example, explore the interaction of this compound with a target like a bromodomain-containing protein, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of their behavior. nih.gov An MD simulation of this compound, either alone in a solvent or bound to a protein target, would reveal its conformational flexibility and the stability of its interactions. nih.govfrontiersin.org By simulating the system for nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking. Key metrics like the Root Mean Square Deviation (RMSD) are calculated to determine if the ligand remains stably bound in the protein's active site or if it undergoes significant conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov A QSAR study for a class of compounds including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each molecule and correlating them with experimentally measured biological activity (like enzyme inhibition or toxicity). researchgate.netnih.gov The resulting model, once validated, could be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent or safer compounds. nih.govmdpi.com

Development of 2D and 3D QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of novel compounds based on their molecular structure. Both 2D and 3D QSAR approaches have been successfully applied to series of compounds structurally related to this compound, offering predictive models for activities such as anticonvulsant effects.

2D QSAR Models: These models utilize descriptors calculated from the 2D representation of a molecule. Methodologies like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to build these models. For classes of compounds including N-phenylalkanamides, 2D QSAR studies have demonstrated the importance of various physicochemical and topological parameters in influencing their biological potency. While specific models for this compound are not extensively documented in public literature, the general principles derived from analogous series are applicable.

3D QSAR Models: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules. slideshare.net These techniques require the alignment of a set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.govunicamp.br The resulting contour maps from these analyses highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity.

For instance, in studies of anticonvulsant compounds, CoMFA and CoMSIA models have revealed the critical role of steric bulk and electrostatic properties in specific regions of the molecule for optimal interaction with the biological target. nih.gov A hypothetical CoMFA model for a series of butanamide derivatives might indicate that bulky substituents are favored in one area, while electron-withdrawing groups are preferred in another to enhance anticonvulsant activity.

Below is a table summarizing typical statistical parameters obtained in QSAR studies of analogous anticonvulsant compounds, which would be the goal for any model developed for this compound and its derivatives.

QSAR Model TypeStatistical ParameterTypical ValueSignificance
2D-QSAR (MLR)R² (Coefficient of Determination)> 0.6Indicates a good fit of the model to the data.
2D-QSAR (MLR)Q² (Cross-validated R²)> 0.5Indicates the predictive ability of the model.
3D-QSAR (CoMFA)q² (Cross-validated R²)> 0.5A measure of the internal predictive ability of the model. nih.gov
3D-QSAR (CoMFA)r² (Non-cross-validated R²)> 0.9Represents the correlation between predicted and actual activity for the training set.
3D-QSAR (CoMSIA)q² (Cross-validated R²)> 0.5Similar to CoMFA, indicates good internal predictivity. nih.gov
3D-QSAR (CoMSIA)r² (Non-cross-validated R²)> 0.9Represents the correlation for the training set in the CoMSIA model.

Identification of Molecular Descriptors Correlating with Observed Biological Activities

A crucial aspect of QSAR modeling is the identification of molecular descriptors that have a significant correlation with the biological activity of interest. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For anticonvulsant N-aryl derivatives, a variety of descriptors have been found to be important.

Topological and Structural Descriptors: These descriptors are based on the 2D graph of the molecule and describe its size, shape, and branching. Examples include:

Wiener Index: Relates to molecular branching.

Kappa Shape Indices: Describe molecular shape.

Chi Indices: Quantify molecular connectivity and complexity.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, which are crucial for molecular interactions. Examples include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Physicochemical Descriptors: These descriptors are related to the bulk properties of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is important for its ability to cross biological membranes.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

In QSAR studies of anticonvulsant compounds similar to this compound, it has been observed that a combination of these descriptors often leads to the most robust predictive models. For example, a model might show that anticonvulsant activity increases with higher lipophilicity (LogP) and a specific dipole moment, while being negatively influenced by certain shape parameters.

The following table provides examples of molecular descriptors and their potential correlation with the biological activity of N-arylalkanamide compounds.

Descriptor ClassDescriptor ExamplePotential Correlation with Anticonvulsant Activity
PhysicochemicalAlogP98 (LogP)Positive correlation, indicating the importance of lipophilicity for activity.
TopologicalWiener IndexCan be positively or negatively correlated depending on the specific structural requirements of the target.
TopologicalKappa-1-AM (Shape Index)Often correlates with the overall shape and size of the molecule required for binding.
ElectronicDipole-Mag (Dipole Moment)A specific range of dipole moment may be optimal for activity, indicating the importance of electrostatic interactions.
ConnectivityCHI-1 (Chi Index)Reflects the degree of branching and can influence how the molecule fits into a binding site.

By understanding which molecular descriptors are key for the biological activity of this class of compounds, medicinal chemists can rationally design new derivatives of this compound with potentially improved potency and selectivity.

Mechanistic Investigations of 2 Bromo N 4 Chlorophenyl Butanamide and Analogous Compounds in Chemical Transformations and Biological Systems

Elucidation of Reaction Mechanisms in Novel Synthetic Routes

The unique reactivity of N-bromoamides, including 2-bromo-N-(4-chlorophenyl)butanamide, has positioned them as valuable reagents in modern organic synthesis. Understanding the mechanisms through which they operate is crucial for the development of novel and efficient chemical transformations.

N-bromoamides are effective precursors for generating nitrogen-centered radicals, which can initiate a variety of synthetic transformations. nih.gov A prominent application is in the site-selective functionalization of unactivated aliphatic C–H bonds. acs.orgnih.gov

Under visible light irradiation, the nitrogen-bromine (N-Br) bond of an N-bromoamide undergoes homolytic cleavage to generate a highly reactive amidyl radical. This radical can then abstract a hydrogen atom from an aliphatic C–H bond, creating a carbon-centered radical. This process, known as a radical-mediated C–H functionalization, allows for the direct conversion of inert C-H bonds into more versatile functional groups. acs.org

Beyond C-H functionalization, N-bromoamides and analogous structures can be activated to participate in carbon-carbon bond forming reactions through photochemical and catalytic pathways. These methods provide efficient routes for constructing complex molecular skeletons. wikipedia.org

Photochemical Activation: Visible light can be used to generate reactive intermediates from organic molecules, which then engage in C-C bond formation. nih.govbohrium.com In the context of compounds analogous to N-bromoamides, photochemical activation can lead to the formation of radical ions and radicals. nih.govbohrium.com These highly reactive species can participate in arylation processes, the formation of carbo- and heterocyclic rings, and addition reactions to double and triple bonds. nih.gov The process often involves a photocatalyst that, upon excitation by light, initiates an electron transfer, generating the key radical intermediate that drives the desired bond formation. researchgate.net

Catalytic Activation: Transition metal catalysis offers another powerful strategy for activating substrates for C-C bond formation. organic-chemistry.org Catalytic systems involving metals like palladium, rhodium, ruthenium, and gold can activate otherwise inert bonds. organic-chemistry.orgnih.gov In a typical mechanism, a low-valent metal complex can undergo oxidative addition into a carbon-halogen or even a C-H bond, forming an organometallic intermediate. wikipedia.org This intermediate can then react with another organic partner in a process like a cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form a new C-C bond, regenerating the catalyst in the process. nih.govmdpi.com While direct C-C bond activation is challenging due to the high stability of these bonds, catalytic methods often proceed via the more accessible activation of C-H or C-X (where X is a halogen) bonds. wikipedia.orgnumberanalytics.com

Proposed Molecular Mechanisms in Preclinical Biological Interactions

In biological systems, compounds like this compound are investigated at the preclinical level for their ability to interact with and modulate the function of specific molecular targets, most notably enzymes.

Enzyme kinetics studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. khanacademy.org By measuring reaction rates at varying substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) can be determined. scribd.com Changes in these parameters reveal the mechanism of inhibition. khanacademy.org

Competitive Inhibition : The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent K_m (less affinity for the substrate) but does not change V_max. khanacademy.orgnih.gov

Non-competitive Inhibition : The inhibitor binds to a site other than the active site, reducing the enzyme's efficiency. This decreases V_max but does not affect K_m. khanacademy.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This decreases both V_max and the apparent K_m. khanacademy.org

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both V_max and K_m. researchgate.netodinity.com

Analogues of this compound have been studied as inhibitors of tyrosinase and urease. For example, kinetic analysis of tyrosinase inhibition often reveals a competitive mechanism, where the inhibitor competes with the substrate (like L-DOPA) for the copper-containing active site. nih.govmdpi.com Similarly, studies on urease inhibitors often show mixed or competitive inhibition, indicating interaction with the nickel-dependent active site of the enzyme. researchgate.netnih.gov

EnzymeInhibitor ClassTypical Inhibition MechanismEffect on K_mEffect on V_maxReference Example
TyrosinaseAmide/Butenolide AnaloguesCompetitiveIncreaseNo ChangePuerol A mdpi.com
UreaseTerpene/Phenolic AnaloguesCompetitiveIncreaseNo ChangeCamphene nih.gov
UreasePhosphoroamide AnaloguesMixedIncreaseDecreaseNBPT, PPD researchgate.net
TyrosinasePhenolic/Acid AnaloguesCompetitiveIncreaseNo ChangeRVLE nih.gov

The inhibition of specific enzymes by compounds like this compound can lead to significant modulation of cellular and biochemical pathways.

Modulation of Melanogenesis : Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin (B1238610). By inhibiting tyrosinase, these compounds can downregulate the entire melanogenesis pathway. This has been demonstrated in preclinical cell models, such as B16 melanoma cells, where potent tyrosinase inhibitors have been shown to decrease cellular melanin content in a dose-dependent manner. mdpi.com The mechanism involves blocking the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby halting the production of melanin pigments.

Modulation of Urea (B33335) Hydrolysis : Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, leading to a rapid increase in local pH. nih.govresearchgate.net In pathogenic bacteria, this activity is a key virulence factor. Inhibition of urease activity prevents this pH increase, thereby disrupting the pathogen's ability to survive in acidic environments, such as the stomach. nih.gov By blocking this pathway, urease inhibitors can mitigate the pathological consequences associated with ureolytic bacteria. researchgate.net

Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. nih.gov Preclinical studies utilize techniques like fluorescence quenching and computational modeling to elucidate these interactions.

Interactions with Tyrosinase : Tyrosinase contains a binuclear copper center in its active site, which is essential for its catalytic activity. Many inhibitors interact directly with these copper ions. Fluorescence quenching studies have demonstrated that inhibitors can bind with high affinity to tyrosinase, causing conformational changes in the enzyme. mdpi.com The binding mechanism often involves chelation of the copper ions by functional groups on the inhibitor, preventing the substrate from accessing the active site. Pharmacophore models suggest that features like hydrogen bond acceptors/donors and aromatic rings are critical for strong binding. nih.gov

Interactions with Urease : Urease possesses a di-nickel active site. The catalytic mechanism involves a "mobile flap" of amino acid residues that covers the active site upon substrate binding. researchgate.net Inhibitors can function by binding to the nickel ions, thereby blocking catalysis. researchgate.net Alternatively, some inhibitors may interact with key residues on the mobile flap, preventing it from closing and thus inhibiting the enzyme. researchgate.net The predominant interactions observed are often hydrogen bonds and hydrophobic interactions with active site residues. nih.gov

Structure Activity Relationship Sar Investigations of 2 Bromo N 4 Chlorophenyl Butanamide Derivatives

Correlating Structural Variations with In Vitro Biological Activities

The biological activity of N-aryl amides is intricately linked to their chemical structure. Variations in the substituents on both the aromatic ring and the amide side chain can lead to significant changes in their biological profiles. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, such as phenylpropanoid amides, have demonstrated that molecular size, shape, and electrostatic interactions are key determinants of cytotoxicity and tumor selectivity. For instance, research on a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides revealed that different substitutions on the N-phenyl ring resulted in a range of antiproliferative activities against human colon carcinoma cell lines, with IC50 values varying significantly. mdpi.com

One study on acrylate (B77674) derivatives highlighted a 3-(4-chlorophenyl) acrylic acid compound that exhibited potent cytotoxic effects with an IC50 value of 3.24 ± 0.13 μM against the MDA-MB-231 cell line. researchgate.net This underscores the potential for the 4-chlorophenyl moiety, present in our parent compound, to contribute to significant biological activity.

To illustrate the correlation between structural changes and in vitro activity, consider the following data from a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives tested against the HCT-116 human colon cancer cell line mdpi.com:

CompoundN-phenyl SubstituentIC50 (µM)
1 3-benzoic acid3.3
2 Unsubstituted5.3
3 2-(trifluoromethyl)8.9
4 2-chlorobenzoic acid>100

This data indicates that even relatively small changes to the N-phenyl ring can have a dramatic impact on biological activity, with some substituents leading to high potency and others diminishing it entirely.

Impact of Halogen Substitution on Potency, Selectivity, and Biological Profiles

Halogenation is a common strategy in medicinal chemistry to modulate the biological activity of a compound. The introduction of halogen atoms can affect a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its potency and selectivity. In a study of peptoids, it was observed that halogenation of an otherwise inactive model compound led to a significant increase in its antimicrobial activity. nih.gov Specifically, short brominated analogues showed up to a 32-fold increase in activity against S. aureus and a 16- to 64-fold increase against E. coli and P. aeruginosa. nih.gov This suggests that the bromine atom in 2-bromo-N-(4-chlorophenyl)butanamide is likely a critical feature for its potential biological activity.

The position and nature of the halogen are also crucial. The 4-chloro substitution on the phenyl ring of the parent compound is a common feature in many bioactive molecules. For example, in a series of sulfonamide derivatives, the compound 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) showed potent urease inhibition with an IC50 of 1.90 ± 0.02 μM. nih.gov

The following table presents data on the antimicrobial activity of halogenated peptoids, demonstrating the effect of different halogens nih.gov:

Peptoid (8-mer)Halogen Substitution (on phenyl rings)Activity against S. aureus
Unsubstituted NoneInactive
Fluorinated FluorineActive
Chlorinated ChlorineMore Active
Brominated BromineHighly Active
Iodinated IodineMost Active

This trend suggests a correlation between the size and lipophilicity of the halogen and the resulting antimicrobial potency.

Influence of Aryl and Aliphatic Substituents on Bioactivity

The nature of both aryl and aliphatic substituents plays a pivotal role in defining the bioactivity of N-aryl amides. On the aryl portion, the presence and position of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution of the molecule, affecting its interaction with biological targets. QSAR studies on aryl alkenyl amides have indicated that the amide group is important for potentiating antibacterial activity, and that replacement of a piperidinyl moiety with aniline (B41778) groups can maintain good activity. researchgate.net

Molecular docking studies on various N-phenyl derivatives have provided insights into how these substituents interact with target proteins. For instance, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα binding site showed that the derivatives engage with key binding residues, and their antiproliferative activity is dependent on the nature of the substituent on the N-phenyl ring. mdpi.com

Stereochemical Requirements for Optimal Biological Efficacy

Stereochemistry is a critical factor in the biological activity of many pharmaceutical agents, as biological systems are often highly sensitive to the three-dimensional arrangement of molecules. For butanamide derivatives, the presence of a chiral center, such as the alpha-carbon in the butanamide chain of this compound, implies the existence of different stereoisomers (enantiomers or diastereomers). These isomers can exhibit significantly different biological activities, with one isomer often being much more potent than the others.

For example, the (S)-enantiomer of 2-(4-chlorophenyl)-N-(6-fluoropyridin-2-yl)-3-methylbutanamide is specifically noted for its potential biological activity, highlighting the importance of its specific stereochemical configuration. This underscores the general principle that for a chiral compound like this compound, the biological efficacy would likely be stereoselective. One enantiomer would be expected to have a better fit with its biological target, leading to a more potent effect. Therefore, the synthesis and biological evaluation of individual stereoisomers would be essential to determine the optimal configuration for biological efficacy.

Applications and Therapeutic Potential of Butanamide Scaffolds in Medicinal Chemistry Research Preclinical Studies

Antifungal Research Potential of Halogenated Amides

No preclinical studies on the antifungal activity of 2-bromo-N-(4-chlorophenyl)butanamide have been reported.

Enzyme Inhibitory Research for Therapeutic Targets

There is no available research on the DPP-IV inhibitory potential of this compound.

Scientific literature lacks any investigation into the tyrosinase inhibitory effects of this compound.

No studies concerning the urease inhibition by this compound have been published.

There is no data on the inhibitory activity of this compound against alpha-glucosidase and alpha-amylase.

The potential for this compound to inhibit acetylcholinesterase and butyrylcholinesterase has not been explored in any published research.

Antimicrobial Research (Antibacterial, Antifungal)

No specific preclinical studies detailing the antibacterial or antifungal properties of this compound were identified. Research in this area has focused on similar scaffolds. For instance, studies have been conducted on the antibacterial activities of 2-amino-N-(p-chlorophenyl)acetamide derivatives, which are synthesized from the related starting material, 2-bromo-N-(p-chlorophenyl)acetamide irejournals.com. Additionally, N-(4-bromophenyl)furan-2-carboxamide derivatives have been synthesized and tested against drug-resistant bacteria nih.govmdpi.com. However, these compounds differ significantly in their core structure from the butanamide .

Research into Central Nervous System (CNS) Activity (e.g., GABA Uptake Inhibition, Antiepileptic Activity)

There is no available research data on the central nervous system activity of this compound, including its potential for GABA uptake inhibition or antiepileptic effects. The broader field of antiepileptic drug discovery has explored various butanamide and acetamide (B32628) structures, but none of the identified studies specifically investigate the 4-chlorophenyl derivative of 2-bromobutanamide.

Anti-inflammatory and Analgesic Research

Preclinical investigations into the anti-inflammatory and analgesic potential of this compound have not been found in the reviewed literature. While studies have evaluated other novel molecules containing a p-chlorophenyl group for such activities, for example, 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, these are structurally distinct from the target compound pensoft.netnih.gov.

Role as Precursors, Intermediates, and Building Blocks in Advanced Organic Synthesis and Drug Discovery Efforts

The primary role of α-bromo amides in organic chemistry is as synthetic intermediates or building blocks nih.govnih.govwhiterose.ac.uk. The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce new functional groups. For example, the related compound 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is a key intermediate in the synthesis of the drug Teriflunomide jelsciences.com. It is highly probable that this compound serves a similar function as a versatile precursor in the synthesis of more complex molecules. However, specific, published examples of its application in drug discovery efforts are lacking.

Utility in Peptide Conjugate Synthesis and Pharmacological Probe Development

The bromo-acetyl group is a well-established reactive handle used in bioconjugation chemistry to link molecules to peptides, often by reacting with the thiol group of cysteine residues google.comnih.gov. This "thio-bromo 'click' reaction" is used to create peptide-polymer conjugates and other complex structures nih.govmdpi.comresearchgate.net. While the 2-bromo-butanoyl group in this compound could theoretically be used in a similar fashion, no published studies demonstrate its specific use for synthesizing peptide conjugates or pharmacological probes.

Development of Novel Heterocyclic Scaffolds and Privileged Structures

Halogenated amides are often employed as starting materials for the synthesis of various heterocyclic compounds. The electrophilic carbon bearing the bromine and the nucleophilic amide nitrogen can participate in cyclization reactions with appropriate reagents. While this is a common strategy in medicinal chemistry, there are no specific examples in the literature of this compound being used to develop novel heterocyclic scaffolds.

Q & A

Q. Table 1: Comparison of Brominating Agents

AgentSolventTemperatureYield (%)Selectivity
Br₂CH₂Cl₂0–5°C60–70Moderate
NBSCHCl₃20–25°C75–85High

Basic: Which spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies key signals:
    • α-Bromine: ¹H NMR δ 4.3–4.5 ppm (multiplet, CH₂Br).
    • Aromatic protons: δ 7.2–7.6 ppm (doublets, C₆H₄Cl).
    • Amide proton: δ 8.1–8.3 ppm (broad, NH) .
  • X-ray Crystallography: Resolves molecular geometry (e.g., dihedral angles between the chlorophenyl ring and amide group). Data from Acta Crystallographica reports confirm a planar amide bond and Br···Cl non-covalent interactions .

Basic: What are the common chemical reactions involving this compound?

Answer:
Key reactions include:

Nucleophilic Substitution: Bromine at C2 is replaced by nucleophiles (e.g., NaN₃, KSCN) in DMF at 60°C, yielding azides or thiocyanates .

Reduction: LiAlH₄ in anhydrous ether reduces the amide to N-(4-chlorophenyl)butanamine (80–90% yield).

Oxidation: KMnO₄/H₂SO₄ oxidizes the α-carbon to a ketone or carboxylic acid, depending on conditions .

Advanced: How can reaction conditions be optimized for bromination efficiency?

Answer:
Use factorial design to evaluate variables:

  • Factors: Solvent polarity, temperature, brominating agent stoichiometry.
  • Response: Yield and purity.
    Example workflow:

Screen solvents (CH₂Cl₂ vs. CCl₄) via a 2² factorial design.

Optimize temperature (0°C vs. 25°C) and NBS equivalence (1.0 vs. 1.2).

Validate with ANOVA to identify significant factors (e.g., solvent polarity impacts selectivity by 30%) .

Advanced: How can computational modeling predict reactivity or binding modes?

Answer:

  • Quantum Chemical Calculations (DFT): Predict regioselectivity in substitution reactions by analyzing transition-state energies (e.g., bromine substitution favors α-carbon due to lower activation energy).
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites). For example, the chlorophenyl group may bind hydrophobic pockets in kinase enzymes, while bromine participates in halogen bonding .

Advanced: How to resolve contradictions in reported reaction yields or selectivity?

Answer:
Contradictions often arise from unaccounted variables. Systematic approaches include:

Reproducibility Checks: Replicate experiments with controlled humidity, oxygen levels, and reagent purity.

In Situ Monitoring: Use FTIR or HPLC to track intermediate formation (e.g., over-bromination byproducts).

Meta-Analysis: Compare literature data (e.g., solvent polarity in vs. ). For instance, higher yields in CHCl₃ vs. CH₂Cl₂ correlate with improved NBS solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.